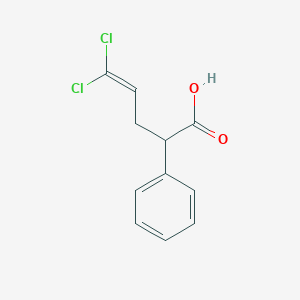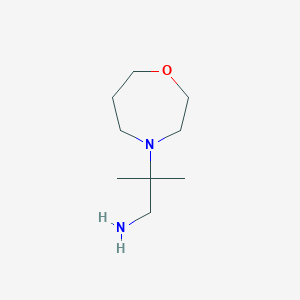![molecular formula C17H13FN2OS B2917375 (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 1321736-35-9](/img/structure/B2917375.png)
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is an intriguing compound of interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a cinnamamide core coupled with a benzo[d]thiazole ring, incorporating a fluorine and a methyl group, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide can be accomplished via multiple routes. One common method involves the condensation reaction between 4-fluoro-3-methylbenzo[d]thiazol-2-amine and cinnamoyl chloride under basic conditions, typically using a base such as triethylamine. The reaction may be carried out in an organic solvent like dichloromethane or ethanol at low temperatures to maintain the stability of the reactants.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial. This may include adjusting solvent volumes, reactant concentrations, and reaction times to maximize yield and minimize by-products. Catalysts and automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions, especially using mild reducing agents, can alter specific functional groups within the molecule.
Substitution: The presence of fluorine and methyl groups can influence substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions: Typical reagents for these reactions may include:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or hydrogen gas.
Substitution reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could result in the corresponding amine or alcohol.
Scientific Research Applications
Chemistry: (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is used as a building block in the synthesis of more complex molecules, offering unique reactivity due to its functional groups.
Biology: The compound may be studied for its potential biological activities, including its interaction with enzymes and receptors. Its structure suggests it could exhibit binding affinity with specific biological targets.
Medicine: In medicinal chemistry, the compound could serve as a lead compound for the development of new pharmaceuticals, particularly if it demonstrates desirable biological properties such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Industrial applications might include its use in the development of new materials, dyes, or as a precursor in the synthesis of advanced chemical products.
Mechanism of Action
Molecular Targets and Pathways: The specific mechanism of action of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide would depend on its interaction with molecular targets. Its structure suggests potential interactions with various proteins or enzymes, which could be explored through binding studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds: Similar compounds might include other benzo[d]thiazole derivatives and cinnamamide analogs. These compounds share structural motifs and may exhibit similar chemical and biological properties.
Unique Features: The presence of the fluorine and methyl groups, along with the specific configuration of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide, distinguishes it from other compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
(E)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-20-16-13(18)8-5-9-14(16)22-17(20)19-15(21)11-10-12-6-3-2-4-7-12/h2-11H,1H3/b11-10+,19-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDRYZFBWOQFY-YMACEDOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2917292.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2917293.png)

![(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2917296.png)
![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide](/img/structure/B2917311.png)


